molecular formula C21H23FN4O2 B2816904 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1421441-77-1

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2816904
CAS No.: 1421441-77-1
M. Wt: 382.439
InChI Key: UCYZXFFDXDYIHJ-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dimethylamino group, a hydroxyethyl group, a fluorophenyl group, and a pyrazole carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a reductive amination reaction using dimethylamine and a suitable aldehyde or ketone.

    Formation of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via an alkylation reaction using ethylene oxide or a similar reagent.

    Coupling to Form the Final Compound: The final step involves coupling the intermediate compounds to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted aromatic compounds.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Dimethylamino-4-(4-fluorophenyl)pyrimidine: Shares the dimethylamino and fluorophenyl groups but has a different core structure.

    Bis[4-(dimethylamino)phenyl]squaraine: Contains the dimethylamino group but has a different overall structure and properties.

Uniqueness

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its combination of functional groups and its potential applications in various fields. Its structure allows it to participate in diverse chemical reactions and interact with a wide range of biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2/c1-25(2)17-10-6-15(7-11-17)20(27)13-23-21(28)19-12-18(24-26(19)3)14-4-8-16(22)9-5-14/h4-12,20,27H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYZXFFDXDYIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=C(C=C3)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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